2-(4-fluorophenyl)-5-(prop-2-yn-1-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
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Overview
Description
2-(4-fluorophenyl)-5-(prop-2-yn-1-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core
Mechanism of Action
Target of action
Pyrazolo[1,5-a]pyrazin-4-one derivatives are a class of compounds that have been studied for their diverse biological activities . .
Mode of action
Pyrazolo[1,5-a]pyrazin-4-one derivatives have been reported to exhibit various biological activities, suggesting they may interact with multiple targets .
Biochemical pathways
Without specific information on the compound “2-(4-Fluorophenyl)-5-prop-2-ynylpyrazolo[1,5-a]pyrazin-4-one”, it’s difficult to determine the exact biochemical pathways it might affect. Compounds in the pyrazolo[1,5-a]pyrazin-4-one class have been associated with various biological activities, indicating they may influence multiple biochemical pathways .
Result of action
Pyrazolo[1,5-a]pyrazin-4-one derivatives have been associated with various biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-5-(prop-2-yn-1-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorophenylhydrazine with an alkyne derivative in the presence of a base, followed by cyclization to form the pyrazolo[1,5-a]pyrazine ring system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-5-(prop-2-yn-1-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-fluorophenyl)-5-(prop-2-yn-1-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Possible applications in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorophenyl)-5-(prop-2-yn-1-yl)-4H-pyrazolo[1,5-a]pyrazine
- 2-(4-fluorophenyl)-5-(prop-2-yn-1-yl)-4H-pyrazolo[1,5-a]pyrimidine
Uniqueness
2-(4-fluorophenyl)-5-(prop-2-yn-1-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is unique due to its specific substitution pattern and the presence of both a fluorophenyl group and a propynyl group. This combination of features may confer unique chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-prop-2-ynylpyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O/c1-2-7-18-8-9-19-14(15(18)20)10-13(17-19)11-3-5-12(16)6-4-11/h1,3-6,8-10H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWVLANJWGELRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=CN2C(=CC(=N2)C3=CC=C(C=C3)F)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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